(Isopropoxymethyl)benzene (Isopropoxymethyl)benzene
Brand Name: Vulcanchem
CAS No.: 937-54-2
VCID: VC13299742
InChI: InChI=1S/C10H14O/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
SMILES: CC(C)OCC1=CC=CC=C1
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol

(Isopropoxymethyl)benzene

CAS No.: 937-54-2

Cat. No.: VC13299742

Molecular Formula: C10H14O

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

(Isopropoxymethyl)benzene - 937-54-2

Specification

CAS No. 937-54-2
Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
IUPAC Name propan-2-yloxymethylbenzene
Standard InChI InChI=1S/C10H14O/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Standard InChI Key NTUCQKRAQSWLOP-UHFFFAOYSA-N
SMILES CC(C)OCC1=CC=CC=C1
Canonical SMILES CC(C)OCC1=CC=CC=C1

Introduction

Structural and Chemical Identity

The molecular formula of (isopropoxymethyl)benzene is C₁₀H₁₄O, with a molecular weight of 150.22 g/mol. Its structure consists of a benzene ring bonded to a methyl group that is further ether-linked to an isopropyl group. This configuration imparts both aromatic stability and ether-like reactivity.

Stereoelectronic Properties

The isopropoxymethyl group introduces steric hindrance due to the branched isopropyl moiety, which influences reaction kinetics in substitution or oxidation processes . The ether oxygen atom participates in hydrogen bonding, affecting solubility in polar solvents .

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include C-O-C stretching (~1100 cm⁻¹) and aromatic C-H bending (~700–900 cm⁻¹) .

  • NMR:

    • ¹H NMR: Aromatic protons (δ 6.5–7.5 ppm), methylene (-CH₂-O-, δ 3.5–4.0 ppm), and isopropyl methine (δ 1.0–1.5 ppm).

    • ¹³C NMR: Aromatic carbons (δ 125–140 ppm), ether oxygen-bearing carbon (δ 70–80 ppm), and isopropyl carbons (δ 20–25 ppm) .

Synthesis and Industrial Applications

Synthetic Routes

While no direct synthesis is documented in the provided sources, analogous alkylation methods for cumene (CAS 98-82-8) offer insights. The patent CN103664493A describes propylene alkylation of benzene using zeolite catalysts under controlled desulfurization. Adapting this approach:

  • Friedel-Crafts Alkylation:
    Benzene reacts with chloromethyl isopropyl ether (Cl-CH₂-O-CH(CH₃)₂) in the presence of AlCl₃.

    C₆H₆ + Cl-CH₂-O-CH(CH₃)₂ → C₆H₅-CH₂-O-CH(CH₃)₂ + HCl\text{C₆H₆ + Cl-CH₂-O-CH(CH₃)₂ → C₆H₅-CH₂-O-CH(CH₃)₂ + HCl}

    Challenges include regioselectivity and byproduct formation.

  • Etherification Followed by Coupling:
    Benzyl alcohol undergoes Williamson ether synthesis with isopropyl bromide:

    C₆H₅-CH₂-OH + (CH₃)₂CHBr → C₆H₅-CH₂-O-CH(CH₃)₂ + HBr\text{C₆H₅-CH₂-OH + (CH₃)₂CHBr → C₆H₅-CH₂-O-CH(CH₃)₂ + HBr}

Industrial Relevance

The compound’s potential uses align with cumene and p-cymene applications :

  • Solvents: Low polarity (logP ≈ 3.5–4.0) suits non-aqueous formulations.

  • Perfumery: Ethers often contribute to fragrances due to mild, aromatic odors .

  • Pharmaceutical Intermediates: Ether linkages are common in prodrug designs.

Physicochemical Properties

Extrapolating from p-cymene (CAS 99-87-6) :

PropertyValue (Estimated)
Boiling Point190–210°C
Density (25°C)0.89–0.92 g/mL
Refractive Index (n²⁰/D)1.485–1.500
Flash Point70–80°C
Water Solubility<0.1 g/L

Research Gaps and Future Directions

  • Catalytic Optimization: Adapt zeolite-based alkylation to improve yield and selectivity.

  • Toxicokinetics: Assess metabolic pathways (e.g., cytochrome P450-mediated oxidation).

  • Material Science: Explore use in polymer matrices as a plasticizer or stabilizer.

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